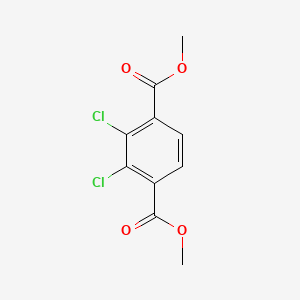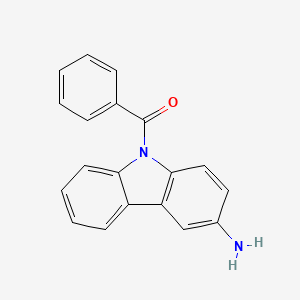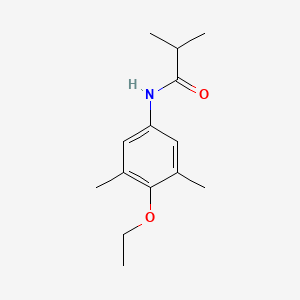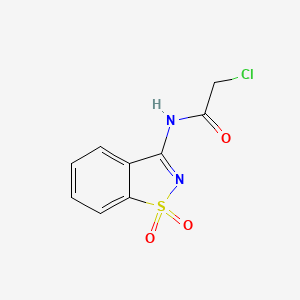
Dimethyl 2,3-dichlorobenzene-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2,3-dichlorobenzene-1,4-dicarboxylate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of two chlorine atoms and two ester groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,3-dichlorobenzene-1,4-dicarboxylate typically involves the esterification of 2,3-dichloroterephthalic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2,3-dichlorobenzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxyl or amino groups.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia can be used under basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Substitution: Formation of 2,3-dichlorobenzene-1,4-dicarboxylic acid derivatives.
Reduction: Formation of 2,3-dichlorobenzene-1,4-dimethanol.
Oxidation: Formation of 2,3-dichloroterephthalic acid.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2,3-dichlorobenzene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl terephthalate: Similar structure but lacks chlorine atoms.
Dimethyl isophthalate: Similar ester groups but different positions on the benzene ring.
Dimethyl phthalate: Similar ester groups but different substitution pattern.
Uniqueness
Dimethyl 2,3-dichlorobenzene-1,4-dicarboxylate is unique due to the presence of chlorine atoms, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds. The specific positioning of the chlorine atoms and ester groups also contributes to its distinct properties.
Eigenschaften
| 90767-87-6 | |
Molekularformel |
C10H8Cl2O4 |
Molekulargewicht |
263.07 g/mol |
IUPAC-Name |
dimethyl 2,3-dichlorobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C10H8Cl2O4/c1-15-9(13)5-3-4-6(10(14)16-2)8(12)7(5)11/h3-4H,1-2H3 |
InChI-Schlüssel |
PKXVXPPULUTVKW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=C(C=C1)C(=O)OC)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(E)-(4-butoxyphenyl)diazenyl]aniline](/img/structure/B14351564.png)



![2-Phenylspiro[4.4]nona-1,3-diene](/img/structure/B14351606.png)


